molecular formula C16H10F3NO2S2 B12586924 4-Thiazolidinone, 3-Methyl-2-thioxo-5-[[5-[3-(trifluoroMethyl)phenyl]-2-furanyl]Methylene]-

4-Thiazolidinone, 3-Methyl-2-thioxo-5-[[5-[3-(trifluoroMethyl)phenyl]-2-furanyl]Methylene]-

Cat. No.: B12586924
M. Wt: 369.4 g/mol
InChI Key: JLVUTPAUYUHEBS-UHFFFAOYSA-N
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Description

Structural Significance of the 4-Thiazolidinone Core

The 4-thiazolidinone core is a planar, electron-deficient heterocycle that facilitates π-π stacking and hydrogen bonding with biological macromolecules. Its exocyclic double bond at position 5 (5-ene configuration) enhances electrophilicity, enabling Michael addition reactions with nucleophilic residues in proteins or glutathione. This reactivity, while initially flagged as a potential source of promiscuity (PAINS behavior), can be harnessed for targeted covalent inhibition when paired with appropriate substituents.

The core’s carbonyl group at C4 and thione/thiolactam tautomerism at C2 create multiple sites for hydrogen bonding and coordination with metal ions in enzymatic active sites. For instance, in antimicrobial agents, this moiety disrupts bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). In anticancer applications, the core’s conjugation with arylidene groups at C5 enables intercalation into DNA or inhibition of topoisomerases. A comparative analysis of 4-thiazolidinone derivatives reveals that the unsubstituted core exhibits moderate activity, while strategic functionalization amplifies potency by 10- to 100-fold.

Role of 3-Methyl-2-thioxo Substitution in Bioactivity Modulation

The 3-methyl-2-thioxo substitution introduces steric and electronic effects that refine the compound’s pharmacokinetic and pharmacodynamic properties. The 2-thioxo group (rhodanine derivative) enhances electrophilicity at C5, promoting covalent interactions with cysteine residues in target proteins. This moiety’s thiocarbonyl group also increases lipophilicity, improving membrane permeability and bioavailability compared to oxo-analogs.

The 3-methyl group serves dual roles:

  • Steric Shielding : It reduces off-target reactivity by hindering access to the exocyclic double bond, mitigating PAINS-related liabilities.
  • Conformational Restriction : The methyl group restricts rotation around the C3-N bond, stabilizing bioactive conformations that favor target engagement.

In enzymatic assays, 3-methyl-2-thioxo derivatives demonstrate 2- to 5-fold higher inhibitory activity against Staphylococcus aureus sortase A compared to non-methylated analogs. Similarly, in cancer cell lines, this substitution enhances pro-apoptotic effects by stabilizing interactions with Bcl-2 family proteins.

Importance of 5-[[5-[3-(Trifluoromethyl)phenyl]-2-furanyl]Methylene] Functionalization

The 5-[[5-[3-(trifluoromethyl)phenyl]-2-furanyl]methylene] substituent is a hybrid pharmacophore designed to synergize hydrophobic, electronic, and steric effects. Key structural features include:

Substituent Component Role in Bioactivity Source
Furan Ring Facilitates π-π stacking with aromatic residues in enzyme active sites (e.g., COX-2)
Trifluoromethyl Group Enhances metabolic stability and binding affinity via hydrophobic and dipole interactions
Methylene Linker Optimizes spatial orientation of the substituent for target complementarity

The trifluoromethyl group’s strong electron-withdrawing nature polarizes the adjacent phenyl ring, creating a dipole moment that strengthens interactions with cationic residues (e.g., lysine or arginine). In Pseudomonas aeruginosa biofilm assays, analogs bearing this group exhibit 50–60% inhibition at sub-MIC concentrations by disrupting quorum-sensing pathways. The furan ring further augments activity by participating in hydrogen bonding with histidine residues in Mycobacterium tuberculosis enoyl-ACP reductase.

Molecular dynamics simulations reveal that the 5-substituent adopts a coplanar orientation relative to the thiazolidinone core, maximizing contact with hydrophobic pockets in target proteins. This alignment is critical for inhibiting multidrug-resistant pathogens and oncogenic kinases, where steric hindrance from mutant residues often limits drug efficacy.

Properties

Molecular Formula

C16H10F3NO2S2

Molecular Weight

369.4 g/mol

IUPAC Name

3-methyl-2-sulfanylidene-5-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H10F3NO2S2/c1-20-14(21)13(24-15(20)23)8-11-5-6-12(22-11)9-3-2-4-10(7-9)16(17,18)19/h2-8H,1H3

InChI Key

JLVUTPAUYUHEBS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)SC1=S

Origin of Product

United States

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

Research indicates that thiazolidinone derivatives exhibit significant anticancer properties. For example, compounds with similar structures have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines, including breast and lung cancer cells. A study demonstrated that thiazolidinone derivatives could selectively target cancer cells while sparing normal cells, making them promising candidates for cancer therapy .

Case Study:
A compound structurally related to 4-Thiazolidinone was tested against human lung adenocarcinoma cells (A549), showing an IC50 value of approximately 23.30 mM, indicating its potential as a selective anticancer agent .

Antimicrobial Activity

Thiazolidinones have also been investigated for their antimicrobial properties. Research has shown that these compounds can exhibit activity against a range of bacterial strains, including resistant strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Study:
In a series of tests on synthesized thiazolidinones, several derivatives demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting their potential use in treating bacterial infections .

Inhibition of Enzymatic Activity

Thiazolidinones are known to inhibit various enzymes linked to disease processes. For instance, they have been studied for their ability to inhibit aldose reductase, an enzyme implicated in diabetic complications. This inhibition can potentially mitigate the effects of diabetes-related conditions .

Case Study:
A novel thiazolidinone derivative was synthesized and evaluated for aldose reductase inhibition, showing promising results that may lead to new therapeutic strategies for managing diabetes .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinones is often linked to specific structural features. Modifications at various positions on the thiazolidinone ring can enhance potency and selectivity against target enzymes or cancer cell lines. For instance, the introduction of trifluoromethyl groups has been associated with increased lipophilicity and improved cellular uptake .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, its anticancer activity may be attributed to the inhibition of cell proliferation pathways and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key structural analogs differ in substituents on the thiazolidinone core, the aryl group on the furan ring, or the presence of additional functional groups. Below is a comparative analysis:

Compound Name Substituents (Position) Key Structural Differences Evidence ID
Target Compound 3-Methyl, 2-thioxo, 5-(3-CF3-phenylfuran-2-yl) Reference compound
5-[5-(4-Chloro-phenyl)-furan-2-ylmethylene]-3-methyl-2-thioxo-thiazolidin-4-one 4-Cl on phenyl (vs. 3-CF3) Electron-withdrawing Cl vs. CF3
5-[[4-(Dimethylamino)phenyl]methylene]-3-[5-(dimethylaminophenyl)-oxadiazol-2-yl]-2-thioxo-... Dimethylamino group on phenyl, oxadiazole linker Electron-donating NMe2; additional heterocycle
5-[[3-Chloro-4-(4-fluorobenzyloxy)phenyl]methylene]-3-ethyl-2-thioxo-... 3-Cl, 4-(fluorobenzyloxy), 3-Ethyl Bulky substituents; ethyl vs. methyl at C3
5-(4-Methoxyphenylmethylene)-2-(4-methoxyphenylhydrazono)-3-(4-hydroxyphenyl)-4-thiazolidinone Methoxy and hydrazono groups Hydrazone functionality; polar substituents

Physicochemical Properties

  • Target Compound : Predicted properties (based on analogs):
    • Molecular weight: ~430–450 g/mol (estimated).
    • LogP: Likely >3 due to trifluoromethyl and aromatic groups.
  • Analog Comparisons: 4-Chloro-phenyl derivative (): Higher lipophilicity (Cl vs. CF3) but lower metabolic stability . Dimethylamino-phenyl analog (): Lower logP (PSA = 65.71) due to polar NMe2 groups; melting point = 172°C . Chloro-fluorobenzyloxy derivative (): Higher molar mass (407.91 g/mol) and density (1.42 g/cm³) due to halogen and benzyloxy groups .

Bioactivity Insights

  • Anticancer Potential: Analog 5-arylidene-2-thioxothiazolidin-4-ones () show moderate anticancer activity, with CF3 and Cl substituents enhancing cytotoxicity via electron-withdrawing effects .
  • Antimicrobial Activity: Thiazolidinones with furanyl substituents (e.g., ) exhibit antibacterial effects, likely due to membrane disruption .

Biological Activity

4-Thiazolidinone derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, antidiabetic, anti-inflammatory, and anticancer properties. The specific compound 4-Thiazolidinone, 3-Methyl-2-thioxo-5-[[5-[3-(trifluoroMethyl)phenyl]-2-furanyl]Methylene] represents a unique structure that may enhance these therapeutic effects.

Synthesis and Structural Characteristics

The synthesis of thiazolidinone derivatives typically involves cyclocondensation reactions. For the compound , a common synthetic route includes the reaction of 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide with aryl aldehydes and mercapto acetic acid, yielding good to excellent yields of the target compound . The incorporation of trifluoromethyl and furan moieties is expected to influence both the pharmacokinetic and pharmacodynamic properties of the resulting thiazolidinone.

Antimicrobial Activity

Recent studies have demonstrated that various thiazolidinone derivatives exhibit promising antimicrobial properties. Specifically, compounds derived from 4-thiazolidinones have been screened against Mycobacterium tuberculosis strains with notable results. For instance, certain derivatives showed over 90% inhibition at concentrations as low as 6.25 µg/mL against M. Bovis and M. tuberculosis H37Ra .

CompoundInhibition (%)Concentration (µg/mL)
7d906.25
7g986.25
7i856.25

Antidiabetic Activity

The thiazolidinone scaffold is also recognized for its role as a peroxisome proliferator-activated receptor gamma (PPAR-γ) agonist, which is crucial in glucose metabolism regulation. Compounds like Rosiglitazone have paved the way for understanding how modifications in the thiazolidinone structure can enhance antidiabetic properties . The introduction of various substituents can lead to improved binding affinities and selectivity towards PPAR-γ.

Anti-inflammatory and Anticancer Properties

Thiazolidinone derivatives have been implicated in anti-inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines. Additionally, recent research has indicated that certain thiazolidinones possess cytotoxic effects against various cancer cell lines, including glioblastoma and melanoma cells . The structure-activity relationship (SAR) studies suggest that specific substitutions on the phenyl ring significantly enhance anticancer activity.

Case Studies

  • Antitubercular Activity : A study conducted by Jaju et al. reported on the synthesis and biological evaluation of novel thiazolidinones against M. tuberculosis strains. The most active compounds exhibited MIC values as low as 0.31μg/mL0.31\mu g/mL, indicating their potential as effective antitubercular agents .
  • Cytotoxicity Against Cancer Cells : Research on thiazolidinone derivatives revealed that modifications such as methoxy groups on aromatic rings significantly increased cytotoxicity against human glioblastoma U251 cells with IC50 values around 1030μM10–30\mu M .

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